![molecular formula C14H13N3O B2476570 4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline CAS No. 1016741-75-5](/img/structure/B2476570.png)

4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

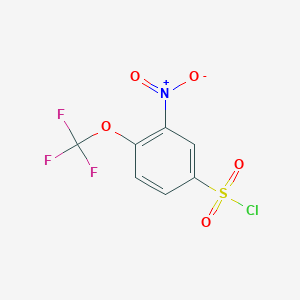

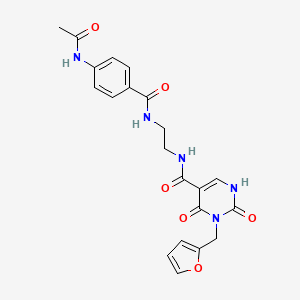

4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline is a useful research compound. Its molecular formula is C14H13N3O and its molecular weight is 239.278. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Applications

4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline and related compounds are primarily utilized in chemical synthesis and catalysis. An innovative protocol using molecular iodine has been developed for the synthesis of complex heterocycle skeletons like 6-phenylpyrido[2',1':2,3]imidazo[4,5-c]quinolone from benzylamines and 2-(imidazo[1,2-a]pyridin-2-yl)aniline. This method features a sequential oxidation/transamination/cyclization/aromatisation process, forming new N-C and C-C bonds under metal-free conditions (Sunkari et al., 2017). Furthermore, imidazo[1,2-a]pyridine derivatives have been synthesized for their catalytic activities, particularly in the oxidation of catechol to o-quinone, demonstrating the importance of these compounds in catalysis (Saddik et al., 2012).

Medicinal Chemistry and Pharmacology

Imidazo[1,2-a]pyridines, including compounds like this compound, are recognized for their broad range of applications in medicinal chemistry. They are known for their potential as anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic agents, proton pump inhibitors, and insecticidal activities. This makes them valuable scaffolds for developing novel therapeutic agents (Deep et al., 2016). Additionally, they are involved in the synthesis of stable N-heterocyclic carbenes, highlighting their versatility in medicinal and organic chemistry (Alcarazo et al., 2005).

Mechanism of Action

Target of Action

The primary targets of 4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline are acetylcholinesterase (AChE) , butyrylcholinesterase (BChE) , and lipoxygenase (LOX) . These enzymes play crucial roles in neurotransmission and inflammation, respectively.

Mode of Action

The compound interacts with its targets by inhibiting their enzymatic activities . The docking study revealed that the compound has important binding interactions with the AChE, BChE, and sLOX-1 enzyme active sites .

Biochemical Pathways

The inhibition of AChE and BChE affects the cholinergic pathway, which is involved in neurotransmission. The inhibition of LOX affects the arachidonic acid pathway, which is involved in inflammation .

Pharmacokinetics

Imidazole-containing compounds are generally known for their broad range of chemical and biological properties, which may influence their absorption, distribution, metabolism, and excretion .

Result of Action

The inhibition of AChE, BChE, and LOX by this compound can lead to changes in neurotransmission and inflammation. This can result in various molecular and cellular effects, depending on the context .

Properties

IUPAC Name |

4-(imidazo[1,2-a]pyridin-2-ylmethoxy)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O/c15-11-4-6-13(7-5-11)18-10-12-9-17-8-2-1-3-14(17)16-12/h1-9H,10,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVJLDIGGBRVMKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1)COC3=CC=C(C=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(indolin-1-yl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2476491.png)

![4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-(4-cyanobenzyl)-N-[(4-methylphenyl)sulfonyl]carbamate](/img/structure/B2476492.png)

![4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2476496.png)

![(2E)-2-(1,3-benzothiazol-2-yl)-3-[(3,5-dimethylphenyl)amino]prop-2-enenitrile](/img/structure/B2476498.png)

![2-[2-[2-[4-[2-(2-Aminoethoxy)ethyl]piperazin-1-yl]ethylamino]ethoxy]ethanamine](/img/structure/B2476502.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2476503.png)

![5-Chloro-2-[2-(3,5-dichlorophenoxy)pyridin-3-yl]-1,3-benzoxazole](/img/structure/B2476505.png)

![N-(7-oxaspiro[3.5]nonan-1-yl)-4-(trifluoromethoxy)benzamide](/img/structure/B2476506.png)

![7-[(2,2,2-trifluoroacetyl)amino]-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl 2-thiophenecarboxylate](/img/structure/B2476510.png)